molecular formula C7H8N2O B1401522 2-methyl-5-vinylpyridazin-3(2H)-one CAS No. 825634-01-3

2-methyl-5-vinylpyridazin-3(2H)-one

Cat. No.: B1401522
CAS No.: 825634-01-3
M. Wt: 136.15 g/mol
InChI Key: JBZMUIBSFQYAEL-UHFFFAOYSA-N
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Description

2-methyl-5-vinylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methyl group at position 2 and a vinyl group at position 5 on the pyridazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-vinylpyridazin-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methyl-3-oxobutanoic acid with hydrazine hydrate can yield the desired pyridazinone structure. The vinyl group can be introduced through a subsequent reaction, such as a Heck coupling reaction, using appropriate vinyl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-vinylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or other saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce ethyl-substituted pyridazinones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a probe in molecular biology.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-vinylpyridazin-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-methylpyridazin-3(2H)-one: Lacks the vinyl group, which may affect its reactivity and applications.

    5-vinylpyridazin-3(2H)-one: Lacks the methyl group, which may influence its chemical properties and biological activity.

Properties

IUPAC Name

5-ethenyl-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-3-6-4-7(10)9(2)8-5-6/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZMUIBSFQYAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50837409
Record name 5-Ethenyl-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50837409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825634-01-3
Record name 5-Ethenyl-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50837409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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